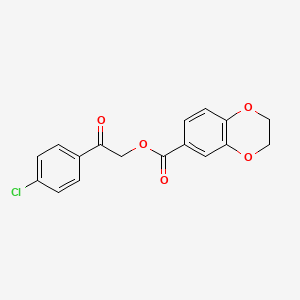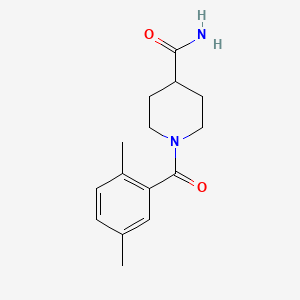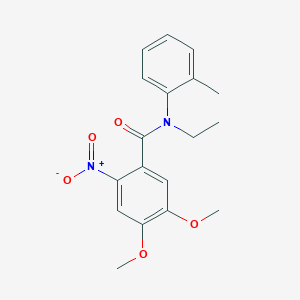![molecular formula C22H21BrN2O3S B5731959 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
BPTES inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor of several important metabolites, including glutathione, which plays a crucial role in protecting cells from oxidative stress. Inhibition of glutaminase by BPTES leads to the depletion of glutamate and glutathione, resulting in the accumulation of reactive oxygen species and induction of cell death in cancer cells.
Biochemical and Physiological Effects
BPTES has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. This selectivity is attributed to the higher expression of glutaminase in cancer cells compared to normal cells. BPTES has also been shown to inhibit the growth of cancer cells in vivo and to enhance the efficacy of other anticancer agents.
Advantages and Limitations for Lab Experiments
BPTES is a small molecule inhibitor that can be easily synthesized in the lab. Its selectivity for cancer cells and its ability to enhance the efficacy of other anticancer agents make it a promising therapeutic agent for cancer treatment. However, BPTES has some limitations in lab experiments, including its low solubility in water and its instability in biological fluids.
Future Directions
There are several future directions for the research and development of BPTES. One direction is to improve the solubility and stability of BPTES to enhance its efficacy in vivo. Another direction is to investigate the potential of BPTES in combination with other anticancer agents for the treatment of different types of cancer. Additionally, the development of BPTES analogs with improved selectivity and efficacy is also an area of interest for future research.
Synthesis Methods
BPTES can be synthesized through a multistep process involving the reaction of 4-bromobenzyl alcohol with 4-bromophenylacetic acid, followed by the coupling of the resulting intermediate with 5-isopropyl-2-thiophenecarboxylic acid. The final product, BPTES, is obtained through the reaction of the intermediate with 4-aminobenzoyl chloride.
Scientific Research Applications
BPTES has been extensively studied as a potential therapeutic agent for cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to induce cell death in vitro and in vivo. BPTES has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, by sensitizing cancer cells to these drugs.
properties
IUPAC Name |
2-[[4-[(4-bromophenoxy)methyl]benzoyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-13(2)19-11-18(20(24)26)22(29-19)25-21(27)15-5-3-14(4-6-15)12-28-17-9-7-16(23)8-10-17/h3-11,13H,12H2,1-2H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJKERZFBBVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)

